Methyl vaccenate

Catalog No.
S1790004
CAS No.
6198-58-9
M.F
C19H36O2
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl vaccenate

CAS Number

6198-58-9

Product Name

Methyl vaccenate

IUPAC Name

methyl (E)-octadec-11-enoate

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8+

InChI Key

PVVODBCDJBGMJL-CMDGGOBGSA-N

SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC

Synonyms

Methyl-11-transoctadecenoate

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)OC

Methyl vaccenate, also known as methyl trans-11-octadecenoate, is an unsaturated fatty acid methyl ester with the molecular formula C19H36O2C_{19}H_{36}O_2 and a molecular mass of approximately 296.49 g/mol . It is characterized by a long hydrocarbon chain and a double bond located at the 11th carbon position in the trans configuration, making it a member of the fatty acid methyl esters class. Methyl vaccenate is derived from vaccenic acid, which is found in various natural fats and oils, particularly in ruminant fat and dairy products.

Research is ongoing to explore the mechanism of action of methyl vaccenate in biological systems. Some studies suggest potential roles in regulating fat metabolism, immunity, and inflammation, but the exact mechanisms need further investigation [].

Limited information is available regarding the specific safety profile of methyl vaccenate. As with many organic compounds, it is advisable to handle it with care in a well-ventilated laboratory using appropriate personal protective equipment [].

  • Biochemistry

    Methyl vaccenate is a fatty acid derivative. Fatty acids are essential for biological processes, and researchers investigate their roles in metabolism, cell signaling, and gene expression. Studies explore how methyl vaccenate interacts with these pathways ().

  • Food Science

    Methyl vaccenate is found naturally in some dairy products and vegetable oils. Research investigates its potential health effects, such as its impact on blood fat levels ().

  • Agriculture

    Methyl vaccenate's role in insect communication is being explored. Some studies suggest it may disrupt mating behavior in certain insects, potentially leading to new pest control methods ().

Due to its unsaturated nature. Key reactions include:

  • Oxidation: This compound can undergo oxidation to form various products, including epoxides and hydroperoxides.
  • Hydrogenation: The double bond can be hydrogenated to form saturated fatty acids.
  • Esterification: Methyl vaccenate can react with alcohols to form new esters.
  • Transesterification: It can also participate in transesterification reactions, commonly used in biodiesel production.

Methyl vaccenate exhibits notable biological activities. It has been studied for its potential health benefits, particularly concerning lipid metabolism and cardiovascular health. Some studies suggest that it may influence cholesterol levels and promote beneficial lipid profiles. Additionally, as a fatty acid derivative, it may have roles in cellular signaling pathways and inflammation modulation.

Methyl vaccenate can be synthesized through various methods:

  • Direct Esterification: This involves the reaction of vaccenic acid with methanol in the presence of an acid catalyst to yield methyl vaccenate.
  • Transesterification: This method utilizes triglycerides from natural oils or fats, reacting them with methanol in the presence of a catalyst to produce methyl esters, including methyl vaccenate.
  • Chemical Modification of Fatty Acids: Starting from other fatty acids, specific reactions can be employed to introduce the desired double bond and ester group.

Methyl vaccenate has several applications across various fields:

  • Food Industry: Used as a flavoring agent or emulsifier due to its fatty acid properties.
  • Cosmetics: Employed in formulations for its moisturizing properties.
  • Pharmaceuticals: Investigated for potential therapeutic roles related to lipid metabolism and cardiovascular health.
  • Biodiesel Production: As a methyl ester, it can be utilized in biodiesel production processes.

Research on interaction studies involving methyl vaccenate focuses on its effects when combined with other compounds. For instance, studies have indicated potential synergistic effects when used alongside other unsaturated fatty acids or antioxidants, which may enhance its biological efficacy. Furthermore, interaction with enzymes involved in lipid metabolism has been explored to understand its role in modulating metabolic pathways.

Methyl vaccenate shares structural similarities with several other fatty acid methyl esters. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Methyl oleateC₁₈H₃₄O₂Contains a cis double bond at the 9th position.
Methyl linoleateC₁₈H₃₄O₂Contains two cis double bonds (9th and 12th).
Methyl palmitoleateC₁₆H₃₂O₂Contains a cis double bond at the 9th position.
Methyl stearateC₁₈H₃₆O₂A saturated fatty acid methyl ester without double bonds.

Uniqueness of Methyl Vaccenate

Methyl vaccenate is unique due to its specific trans configuration of the double bond at the 11th carbon position, distinguishing it from other unsaturated fatty acids like oleic or linoleic acids. This structural characteristic may contribute to its distinct biological activities and applications compared to similar compounds.

Chromatographic Separation Techniques (Gas Chromatography, High Performance Liquid Chromatography)

Gas Chromatography Methods

Gas chromatography represents the predominant analytical technique for methyl vaccenate analysis due to the compound's volatility and thermal stability [1] [2] [3]. The separation of methyl vaccenate from other fatty acid methyl esters relies primarily on polar capillary columns containing specialized stationary phases.

Column Selection and Performance:
The most effective separations utilize highly polar stationary phases, particularly biscyanopropylpolysiloxane columns such as Elite-2560, RT-2560, and FAMEWAX columns [1] [2]. These phases provide exceptional resolution of geometric isomers, enabling baseline separation of methyl vaccenate from methyl oleate and other positional isomers [1]. The 100-meter column length with 0.25 millimeter internal diameter and 0.20 micrometer film thickness represents the optimal configuration for critical pair separations [1].

Chromatographic Conditions:
Temperature programming protocols typically initiate at 100°C with a 4-minute hold, followed by ramping to 240°C at 3°C per minute, concluding with a 10-minute isothermal period [1] [2]. Split injection ratios of 100:1 to 200:1 effectively manage sample concentration while maintaining peak symmetry [1] [3]. Hydrogen carrier gas at 2.2 milliliters per minute flow rate provides optimal separation efficiency [2].

Detection Systems:
Flame ionization detection remains the standard for quantitative analysis, offering detection limits of 28 picograms of oxygen when coupled with element-selective combustion systems [4]. Gas chromatography-mass spectrometry provides structural confirmation with limits of detection reaching 11.94 nanograms per milliliter [5]. Triple quadrupole systems operating in multiple reaction monitoring mode achieve sub-nanogram sensitivity for complex matrix applications [6].

High Performance Liquid Chromatography Approaches

While less commonly employed than gas chromatography, high performance liquid chromatography offers complementary separation mechanisms for methyl vaccenate analysis. Reverse-phase chromatography utilizing octadecylsilyl (C18) columns provides effective separation based on hydrophobic interactions [7].

Mobile Phase Optimization:
Acetonitrile-water gradients with phosphoric acid modification enable retention and separation of fatty acid methyl esters [8]. Methanol-water systems demonstrate comparable performance with enhanced mass spectrometry compatibility when formic acid replaces phosphoric acid [8]. Gradient elution from 70% to 100% organic solvent over 20-30 minutes provides adequate resolution [7].

Hydrophobic Interaction Chromatography:
Specialized applications employ hydrophobic interaction chromatography for protein-bound fatty acid analysis [9]. Ammonium sulfate gradients at pH 5.2-5.5 with acetonitrile modification separate molecular variants with remarkable selectivity [9]. This technique proves particularly valuable for biological matrix applications where conventional extraction methods prove insufficient.

Mass Spectrometric Characterization Protocols

Ionization Methods and Molecular Ion Formation

Methyl vaccenate exhibits distinct ionization patterns dependent upon the ionization technique employed. Electron ionization at 70 electron volts produces a molecular ion at m/z 296 with characteristic fragmentation patterns [5]. The molecular ion abundance remains relatively low, necessitating attention to alternative confirmation ions.

Electrospray Ionization Characteristics:
Positive mode electrospray ionization generates protonated molecular ions at m/z 297 [M+H]+ with excellent sensitivity [11] [12]. Sodium adduct formation produces significant signals at m/z 319 [M+Na]+, providing additional confirmation [11]. Negative mode ionization yields deprotonated molecules at m/z 295 [M-H]- with enhanced selectivity for carboxylate-containing compounds [11].

Chemical Ionization Patterns:
Atmospheric pressure chemical ionization demonstrates intermediate fragmentation compared to electron ionization, producing abundant molecular ions at m/z 296 with reduced fragmentation [11]. This technique proves advantageous for molecular weight confirmation in complex matrices.

Fragmentation Pathways and Structural Elucidation

The fragmentation behavior of methyl vaccenate follows predictable patterns characteristic of fatty acid methyl esters. Alpha cleavage adjacent to the carbonyl group produces the base peak at m/z 74, corresponding to the McLafferty rearrangement product [13]. This fragment represents a diagnostic ion for methyl ester identification.

Characteristic Fragment Ions:
Loss of methoxyl radical (31 mass units) generates m/z 267 [M-29], while loss of methoxyl plus carbon monoxide produces m/z 143 . The presence of the double bond at the 11-position influences fragmentation patterns, producing distinctive ions at m/z 129 through additional rearrangement processes .

Tandem Mass Spectrometry Protocols:
Triple quadrupole systems enable selective fragmentation through collision-induced dissociation [6]. Optimal collision energies of 15-25 electron volts produce characteristic product ions for multiple reaction monitoring applications [6]. The transition m/z 297 → 74 provides maximum sensitivity for quantitative analysis [6].

Quantitative Analysis in Complex Matrices

Matrix Effect Assessment and Mitigation

Complex biological and food matrices present significant challenges for accurate methyl vaccenate quantification. Matrix-induced signal suppression affects electrospray ionization systems, with suppression factors ranging from 15% to 85% depending upon matrix composition [14] [4].

Standard Addition Methodology:
The method of standard additions effectively compensates for matrix effects in herbal extracts and biological fluids [14]. Recovery values between 95% and 103% demonstrate the technique's reliability for complex matrices [4] [15]. Multiple addition levels spanning the analytical range ensure linearity verification under matrix-influenced conditions.

Internal Standard Selection:
Isotopically labeled methyl vaccenate represents the optimal internal standard, providing identical matrix behavior with distinctive mass spectrometric characteristics [16]. Alternative approaches utilize structurally similar fatty acid methyl esters such as methyl undecanoate or methyl nonadecanoate with established correction factors [17] [1].

Method Validation Parameters

Comprehensive method validation encompasses precision, accuracy, linearity, and detection limits across relevant concentration ranges. Linearity typically extends from 0.001 to 100 milligrams per milliliter depending upon detection system and matrix complexity [17] [15].

Precision and Accuracy Data:
Inter-day precision values consistently achieve relative standard deviations below 7.16% for biological matrices [5] [4]. Recovery studies demonstrate accuracy between 95% and 103% when appropriate correction methodologies are employed [4] [15]. The precision improves to 0.9-4.3% relative standard deviation for certified reference materials under optimized conditions [15].

Detection and Quantification Limits:
Method detection limits vary significantly with matrix complexity and analytical technique. Gas chromatography-flame ionization detection achieves detection limits of 28 picograms of injected oxygen [4]. Liquid chromatography-tandem mass spectrometry systems demonstrate limits of detection from 11.94 nanograms per milliliter in biological fluids [5]. Complex matrices may increase detection limits to 55-214 picograms of oxygen due to co-elution effects [4].

Stability Testing and Degradation Profiling

Degradation Product Identification

Oxidative degradation produces characteristic products including epoxides and hydroperoxides at the double bond position [19]. Photo-oxidation generates additional species through radical-mediated pathways, necessitating light-protected storage [23] [24].

Hydrolysis Pathways:
Aqueous environments promote ester hydrolysis, producing vaccenic acid and methanol [25] [19]. The hydrolysis rate increases substantially under acidic or basic conditions, with optimal stability occurring near neutral pH [25].

Thermal Degradation Products:
Elevated temperatures induce various degradation pathways including geometric isomerization from cis to trans configuration [19] [26]. Mass spectrometric monitoring reveals formation of positional isomers and cyclization products under extreme thermal conditions [27].

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Exact Mass

296.271530387 g/mol

Monoisotopic Mass

296.271530387 g/mol

Heavy Atom Count

21

UNII

6O9MGA9PP2

Wikipedia

Methyl vaccenate

Dates

Last modified: 08-15-2023

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